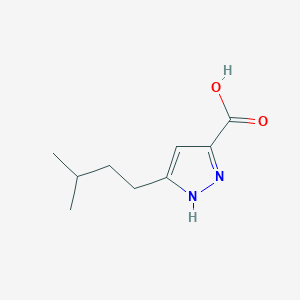

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid

Übersicht

Beschreibung

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with a carboxylic acid functional group and a 3-methylbutyl substituent, which influences its biological activity.

Target Enzymes and Pathways:

- Cyclin-dependent Kinases (CDKs): Similar pyrazole derivatives have been shown to inhibit CDK2, a critical regulator of the cell cycle, suggesting that this compound may exhibit similar inhibitory effects.

- Microtubule Dynamics: Pyrazole derivatives have been implicated in the destabilization of microtubules, which is crucial for cancer cell proliferation. Compounds with similar structures have demonstrated the ability to disrupt microtubule assembly, leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. The following table summarizes findings from various studies on the compound's activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 10.0 | Induces apoptosis via caspase activation |

| HepG2 (liver) | >20 | Limited cytotoxicity observed |

| A549 (lung) | 15.0 | Microtubule destabilization |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrazole ring can significantly alter its potency and selectivity against different targets. For instance:

- Alkyl Chain Length: The presence of a longer alkyl chain has been associated with increased lipophilicity, enhancing cellular uptake and activity against certain cancer types.

- Functional Groups: The carboxylic acid moiety is critical for binding to target enzymes, facilitating interactions that lead to inhibition.

Case Studies

-

In Vitro Studies on MDA-MB-231 Cells:

In a study evaluating the effects of various pyrazole derivatives on breast cancer cells, this compound demonstrated significant apoptosis-inducing activity at concentrations as low as 10 µM. Morphological changes were observed alongside increased caspase-3 activity, confirming its role as an anticancer agent . -

Comparative Analysis with Other Pyrazoles:

A comparative study involving various pyrazole derivatives highlighted that compounds with larger alkyl substituents exhibited enhanced cytotoxicity against tumor cells. The unique structure of this compound positions it as a promising scaffold for further drug development .

Eigenschaften

IUPAC Name |

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-8(9(12)13)11-10-7/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBFZIBBKPFHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.